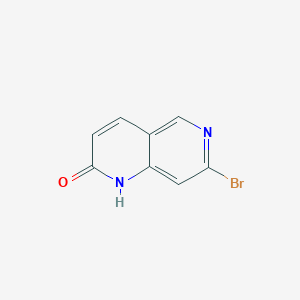

7-Bromo-1,6-naphthyridin-2(1H)-one

Description

7-Bromo-1,6-naphthyridin-2(1H)-one is a brominated bicyclic heterocycle featuring a fused pyridine-pyridone scaffold. Its structure includes a lactam ring (2(1H)-one) and a bromine substituent at position 7, which confers unique electronic and steric properties. This compound is pivotal in medicinal chemistry due to its versatility as a kinase inhibitor precursor and its role in structure-activity relationship (SAR) studies. Synthesis often involves halogenation strategies or cross-coupling reactions, enabling further functionalization at reactive positions .

Properties

IUPAC Name |

7-bromo-1H-1,6-naphthyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-7-3-6-5(4-10-7)1-2-8(12)11-6/h1-4H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGXPRUPCPOSUJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC2=CC(=NC=C21)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-Bromo-1,6-naphthyridin-2(1H)-one is a heterocyclic compound belonging to the naphthyridine family, characterized by its fused bicyclic structure containing nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is CHBrNO, with a molecular weight of approximately 225.04 g/mol. The presence of a bromine atom at the 7-position and a carbonyl group at the 2-position enhances its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit various bacterial strains, making it a candidate for developing new antibiotics. For instance, derivatives of this compound have demonstrated effectiveness against multidrug-resistant pathogens.

Anticancer Properties

The compound has also been studied for its anticancer potential. Specific studies have reported that it can inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. One study highlighted its ability to induce apoptosis in human breast cancer cells (MDA-MB-231) via the mitochondrial pathway, suggesting its potential as a therapeutic agent in oncology .

Enzyme Inhibition

This compound acts as an inhibitor of several enzymes involved in critical biological pathways:

- Phosphodiesterase III (PDE III) : Inhibition of PDE III can lead to increased levels of cyclic adenosine monophosphate (cAMP), which plays a crucial role in various cellular processes such as heart contractility and smooth muscle relaxation.

- Matrix Metalloproteinases (MMPs) : Compounds structurally related to this compound have been identified as MMP inhibitors, which are important in cancer metastasis and tissue remodeling .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The bromine atom enhances its binding affinity through halogen bonding, while the carbonyl group facilitates hydrogen bonding with biological macromolecules.

Comparative Analysis with Related Compounds

A comparison with similar naphthyridine derivatives reveals distinct biological profiles influenced by structural variations:

| Compound Name | Structure Type | Key Features | Biological Activity |

|---|---|---|---|

| 5-Bromo-1,6-naphthyridin-2(1H)-one | Naphthyridine derivative | Bromine at position 5 | Antimicrobial and anticancer |

| 6-Bromo-1,5-naphthyridin-2(1H)-one | Naphthyridine derivative | Bromine at position 6 | Antimicrobial |

| 3-Bromo-2-methyl-naphthyridine | Naphthyridine derivative | Methyl group at position 2 | Potential anticancer effects |

This table illustrates how variations in bromination and substitution patterns influence biological activity.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of derivatives of this compound:

- Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated various derivatives for their ability to inhibit cancer cell growth. The results indicated that modifications at specific positions significantly enhanced anticancer potency while maintaining low toxicity levels .

- Antimicrobial Efficacy : Another research effort assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. The findings showed that certain derivatives exhibited potent activity against resistant strains, highlighting their potential as new antibiotic candidates .

- Enzyme Interaction Studies : Investigations into enzyme inhibition demonstrated that specific modifications to the naphthyridine core could optimize binding affinity and selectivity for PDE III inhibition .

Scientific Research Applications

Chemical Applications

1. Building Block in Organic Synthesis

7-Bromo-1,6-naphthyridin-2(1H)-one serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its bromine substituent allows for various substitution reactions, enabling the formation of derivatives with tailored properties for specific applications in organic chemistry .

2. Synthesis of Functionalized Derivatives

The compound has been utilized in the synthesis of functionalized derivatives that exhibit enhanced properties. For instance, modifications at the 2-position and other sites on the naphthyridine ring have led to compounds with improved solubility and reactivity, making them suitable for further chemical transformations .

Biological Applications

1. Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits significant antimicrobial and anticancer activities. It has been evaluated for its efficacy against various pathogens and cancer cell lines, demonstrating promising results in vitro. For example, studies have shown that derivatives of this compound possess selective toxicity towards cancer cells while exhibiting minimal effects on normal cells .

2. In Vivo Activity Against Leishmaniasis

Recent studies have highlighted the potential of this compound derivatives in treating leishmaniasis. A specific derivative demonstrated potent activity against Leishmania donovani, showing a favorable balance of potency and metabolic stability in animal models. This positions it as a candidate for further development as an antileishmanial agent .

Medicinal Applications

1. Cardiotonic Agents

The compound has also been explored for its cardiotonic properties. Research indicates that certain derivatives can enhance cardiac contractility, making them potential candidates for treating heart failure and other cardiovascular conditions. The synthesis of these compounds often involves modifying the bromine or other substituents to optimize their pharmacological profiles .

2. Development of Therapeutic Agents

this compound acts as a lead compound in the development of new therapeutic agents targeting various diseases. Its structural framework has been employed to create inhibitors for key biological targets, including kinases involved in cancer progression and viral replication pathways .

Table 2: Synthesis Pathways

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Substitution | Sodium thiolate, polar solvents | Various substituted naphthyridines |

| Oxidation | Potassium permanganate | Oxidized derivatives |

| Reduction | Lithium aluminum hydride | Reduced forms |

Comparison with Similar Compounds

Positional Isomers: 1,5- vs. 1,6-Naphthyridinones

- 7-Bromo-1,5-naphthyridin-2(1H)-one (CAS 959616-36-5): Differs in nitrogen atom placement, leading to altered hydrogen-bonding capacity and target selectivity. While 1,6-naphthyridinones are common in kinase inhibitors (e.g., c-Src), 1,5-isomers are less explored biologically, suggesting divergent applications .

- 7-Bromo-1,8-naphthyridin-2(1H)-one: The 1,8-regioisomer exhibits significantly reduced potency (≥1,000-fold) in kinase inhibition compared to 1,6-naphthyridinones, highlighting the critical role of nitrogen positioning in target binding .

Halogenated Derivatives

- 7-Chloro-1,6-naphthyridin-2(1H)-one: Chlorine’s smaller atomic radius and lower electronegativity compared to bromine result in weaker electron-withdrawing effects.

- 3-Iodo-7-chloro-1-methyl-1,6-naphthyridin-2(1H)-one: Demonstrates sequential cross-coupling feasibility, underscoring the synthetic utility of halogenated naphthyridinones. Bromine at position 7 could enable analogous multi-step derivatization .

Substitution at N1 and C3–C4 Bonds

- N1-Methyl vs. N1-H: N1-methylation in 1,6-naphthyridinones (e.g., 1-methyl-1,6-naphthyridin-2(1H)-one) enhances metabolic stability and modulates Hsp90 binding affinity in anticancer analogs. Unsubstituted N1 (R1 = H) is prevalent in compounds with C3–C4 single bonds, often associated with diverse biological targets .

- C3–C4 Saturation : Compounds with a C3–C4 double bond (e.g., 1,6-naphthyridin-2(1H)-ones bearing a pyridinylidene moiety) show enhanced rigidity, influencing binding to kinases like c-Src. Saturated variants (C3–C4 single bond) are more flexible but less potent in kinase inhibition .

Functional Group Modifications at Position 7

- 7-Amino Derivatives: Substitution with basic aliphatic chains (e.g., 7-NH(CH2)nNR2) in 1,6-naphthyridinones yields potent c-Src inhibitors (IC50 = 10–80 nM). Bromine at position 7 may serve as a synthetic intermediate for introducing such groups via nucleophilic substitution .

- 7-Hydrophilic Moieties: Replacement of bromine with polar groups (e.g., hydroxyl or methoxyethylamino) maintains antiproliferative activity in novobiocin analogs, suggesting bromine’s role as a placeholder for late-stage diversification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.